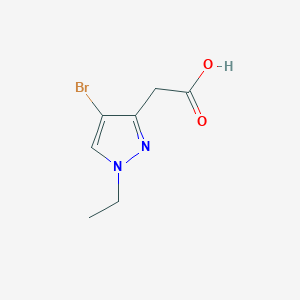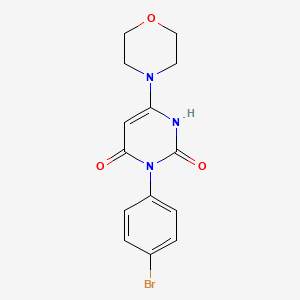
3-(4-bromophenyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-bromophenyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the bromine atoms is attached to the phenyl group, which is further connected to the pyrimidine ring at the third position. The morpholine moiety is attached at the sixth position of the pyrimidine ring. This structure suggests potential for various chemical reactions and interactions due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines using triorganoindium reagents . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, has been determined through crystallographic methods . These studies provide insights into the bond lengths, angles, and overall conformation of the molecule, which are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with various amines has been explored, as seen in the reaction of 5-bromo-1-(p-bromophenyl)-2-methylpyridazine-3,6-dione with morpholine to form a morpholino compound . This suggests that the compound may also undergo similar nucleophilic substitution reactions with amines.
Physical and Chemical Properties Analysis
The physical properties such as melting points and crystallographic parameters can be inferred from related compounds . The chemical properties, including reactivity with amines, have been demonstrated . Theoretical studies, such as density functional theory (DFT) and molecular docking, can provide further insights into the electronic structure and potential biological activity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Preliminary Cytotoxic Evaluation : A study by Udayakumar et al. (2017) reports the synthesis and characterization of dihydropyrimidine-2,4(1H,3H)-dione derivatives, including a compound similar to 3-(4-bromophenyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione. These compounds were synthesized from a precursor in a multi-step process and evaluated for cytotoxicity against cancer cell lines (Udayakumar, Gowsika, & Pandurangan, 2017).
Electrocatalytic Cyclization for Spirobarbituric Dihydrofurans : Elinson et al. (2021) explored the electrocatalytic cyclization of pyrimidine-2,4-(1H,3H)-dione derivatives in alcohols, resulting in the formation of spirobarbituric dihydrofurans. This method provides a selective and efficient way to synthesize these compounds (Elinson, Vereshchagin, Ryzhkova, & Egorov, 2021).
Reactivity with Aliphatic Amines : A study by Bałoniak and Plas (1981) investigated the reactivity of a similar compound, 1-(p-bromophenyl)-2-methyl-5-bromopyridazine-3,6-dione, with morpholine, forming 1-(p-bromophenyl)-2-methyl-5-morpholinopyridazine-3,6-dione. This work contributes to understanding the chemical properties and potential applications of such compounds (Bałoniak & Plas, 1981).
Applications in Antimicrobial Activity
Antimicrobial Activity of Pyrimidine Derivatives : Goudgaon and Basha (2011) synthesized derivatives of pyrimidine, including compounds structurally related to this compound, and evaluated their antimicrobial activities. This research highlights the potential use of these compounds in developing new antimicrobial agents (Goudgaon & Basha, 2011).
Novel Spiro Derivatives for Antimicrobial Evaluation : Faty, Rashed, and Youssef (2015) reported the synthesis of novel spiro derivatives, including pyrimidine-2,4(1H,3H)-dione variants, and their evaluation for antimicrobial activities. This study indicates the potential for these compounds in antimicrobial applications (Faty, Rashed, & Youssef, 2015).
Synthesis and Antimicrobial Evaluation of Pyrimidine Derivatives : Vlasov et al. (2022) synthesized pyrimidine derivatives and evaluated their antimicrobial activity, indicating the potential utility of these compounds in combating bacterial infections (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-6-morpholin-4-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-10-1-3-11(4-2-10)18-13(19)9-12(16-14(18)20)17-5-7-21-8-6-17/h1-4,9H,5-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPLRINUGOKVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

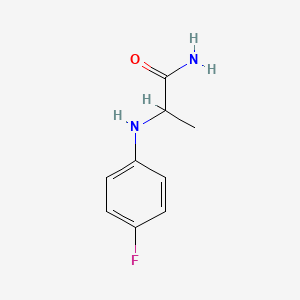

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)
![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)
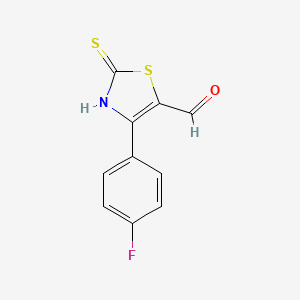
![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)
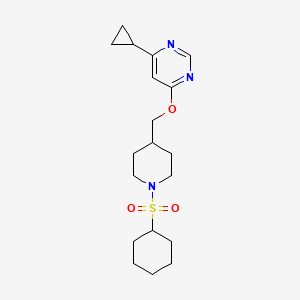
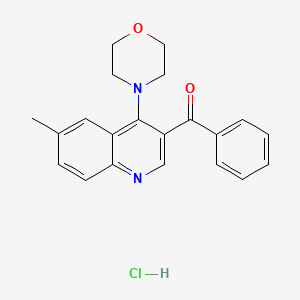
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
